COPPER(II) HYDROXIDE PHOSPHATE
Description
Fundamental Chemical and Structural Characteristics of Copper(II) Hydroxide Phosphate
Systematic Nomenclature and Formula Variations
This compound demonstrates significant complexity in its nomenclature and chemical formulation, with multiple representations reflecting different structural arrangements and hydration states. The primary chemical formula Cu₂(OH)(PO₄) represents the basic copper hydroxide phosphate composition, where two copper(II) ions are associated with one hydroxide group and one phosphate group. This formulation corresponds to a molecular weight of 239.070701 grams per mole and carries the Chemical Abstracts Service registry number 12158-74-6.
Alternative nomenclature systems refer to this compound as dicopper hydroxide phosphate, emphasizing the presence of two copper centers in the fundamental structural unit. The molecular formula can also be expressed as Cu₂HO₅P, which provides a more explicit representation of the elemental composition while maintaining the same stoichiometric relationships. This representation highlights the presence of two copper atoms, one hydrogen atom, five oxygen atoms, and one phosphorus atom per formula unit.
A distinct but related formulation exists as Cu₃(PO₄)₂·Cu(OH)₂, which represents a different structural arrangement where three copper(II) ions are coordinated with two phosphate groups and an additional copper hydroxide component. This alternative formulation, known as copper(II) phosphate or cupric phosphate, has the molecular formula Cu₃O₈P₂ and a molecular weight of 380.58 grams per mole. The systematic name for this compound is tricopper diphosphate, reflecting its stoichiometric composition.
The relationship between these formulations becomes evident when considering the extended structural arrangements and hydration states. The Cu₂(OH)(PO₄) formulation typically represents the anhydrous or minimally hydrated form, while variations incorporating additional water molecules or hydroxide groups reflect different crystallization conditions and structural modifications. Patent literature describes the production of this compound with the composition Cu₃(PO₄)₂·Cu(OH)₂, demonstrating industrial recognition of this particular stoichiometric arrangement.
Crystallographic Properties and Polymorphism
Orthorhombic versus Monoclinic Structural Configurations
This compound exhibits polymorphic behavior with distinct crystallographic configurations depending on synthesis conditions and chemical environment. The orthorhombic form represents one of the primary structural configurations, characterized by specific space group symmetries and lattice parameters that define the three-dimensional arrangement of copper, phosphate, and hydroxide components.
The related compound libethenite, with the formula Cu₂(PO₄)(OH), provides important crystallographic reference data for understanding copper hydroxide phosphate structures. Libethenite crystallizes in the monoclinic system with space group P₂₁/n, exhibiting lattice parameters of a = 8.062(5) Å, b = 8.384(4) Å, c = 5.881(2) Å, and β ≈ 90°. These parameters define a pseudo-orthorhombic structure that demonstrates the subtle differences between truly orthorhombic and monoclinic arrangements in copper phosphate systems.
Crystallographic studies reveal that the structure of Cu₂(PO₄)(OH) consists of chains of edge-sharing, distorted copper-oxygen octahedra extending parallel to specific crystallographic directions. These chains are cross-linked by isolated phosphate tetrahedra through corner-sharing arrangements, forming channels within which dimeric units of edge-sharing copper-oxygen trigonal bipyramids are located. This structural arrangement provides stability through medium to weak oxygen-hydrogen hydrogen bonding interactions.
The space group P n n m represents another important crystallographic configuration observed in copper hydroxide phosphate systems. This orthorhombic space group, with Hall symbol -P 2 2n, defines specific symmetry operations that govern the atomic arrangements and bonding patterns within the crystal structure. The cell parameters for this configuration include a = 8.43 Å, b = 8.08 Å, and c = 5.9 Å, with a calculated cell volume of 401.9 ų.
Advanced crystallographic analysis demonstrates that the copper coordination environment in these structures typically involves distorted octahedral geometry, consistent with Jahn-Teller distortion effects expected for copper(II) systems. The coordination polyhedra consist of [CuO₄(OH)₂] octahedra and [CuO₄(OH)] trigonal bipyramids, reflecting the complex interplay between copper-oxygen bonding and the structural requirements imposed by phosphate and hydroxide groups.
Comparative Analysis with Libethenite and Turquoise
The structural relationships between this compound, libethenite, and turquoise provide crucial insights into the coordination chemistry and crystal chemistry of copper phosphate systems. Libethenite, with the simplified formula Cu₂(PO₄)(OH), represents the closest structural analog to this compound, sharing identical copper-to-phosphate ratios and similar hydroxide incorporation.
Turquoise, with the chemical formula CuAl₆(PO₄)₄(OH)₈·4H₂O, demonstrates a more complex structural arrangement that incorporates aluminum octahedra alongside copper coordination sites. The crystal structure of turquoise belongs to the triclinic system with space group P1̄, exhibiting lattice parameters of a = 7.410(1) Å, b = 7.633(1) Å, c = 9.904(1) Å, α = 68.42(1)°, β = 69.65(1)°, and γ = 65.05(1)°. The calculated unit cell volume is 460.27(10) ų with Z = 1.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|---|
| Libethenite | Monoclinic | P₂₁/n | 8.062(5) | 8.384(4) | 5.881(2) | ~90 | ~397 |
| Turquoise | Triclinic | P1̄ | 7.410(1) | 7.633(1) | 9.904(1) | 69.65(1) | 460.27(10) |
| Cu₂(OH)(PO₄) | Orthorhombic | P n n m | 8.43 | 8.08 | 5.9 | 90 | 401.9 |
The structural analysis reveals that libethenite exhibits a [2+2+2]-coordination geometry around the copper centers, with bond distances of 2×1.914 Å, 2×2.129 Å, and 2×2.371 Å. This distorted octahedral arrangement reflects the Jahn-Teller distortion characteristic of copper(II) systems, where the d⁹ electronic configuration leads to structural elongation along specific crystallographic axes.
In turquoise, the copper coordination environment shows even more pronounced distortion with bond distances of 2×1.895 Å, 2×2.121 Å, and 2×2.427 Å. This enhanced distortion reflects the influence of the aluminum-rich framework on the copper coordination geometry, demonstrating how the local chemical environment affects the extent of Jahn-Teller distortion in copper(II) systems.
The structural framework of turquoise consists of distorted copper-oxygen polyhedra, aluminum-oxygen octahedra, and phosphate tetrahedra. Edge-sharing and corner-sharing between these polyhedra creates a three-dimensional framework that is stabilized by hydrogen bonding interactions. The copper atoms in turquoise show approximately 10% vacancy, indicating the possibility of non-stoichiometric compositions and structural flexibility.
Comparative analysis demonstrates that while libethenite and this compound share similar copper-phosphate stoichiometries, their structural arrangements differ in the specific coordination environments and hydrogen bonding patterns. The presence of aluminum in turquoise introduces additional structural complexity through the formation of aluminum-oxygen octahedral networks that influence the overall framework stability and copper coordination geometry.
Bonding Characteristics and Jahn-Teller Distortion Effects
The bonding characteristics of this compound are fundamentally influenced by the electronic configuration of copper(II) ions and the resulting Jahn-Teller distortion effects. Copper(II) possesses a d⁹ electronic configuration that leads to asymmetric occupation of the e_g orbitals in octahedral coordination environments, resulting in structural distortions that minimize the overall electronic energy.
Extended X-ray Absorption Fine Structure studies provide detailed insights into the coordination chemistry of copper(II) in phosphate environments. These investigations reveal that copper(II) exhibits noncentrosymmetric Jahn-Teller distorted octahedral geometry with axial copper-oxygen bond distances differing by approximately 0.2 Å. The coordination environment typically consists of four strongly bound ligands in equatorial positions at approximately 1.96 Å and two axially coordinated ligands with significantly different bond distances of approximately 2.15 Å and 2.32 Å.
The Jahn-Teller distortion in this compound systems manifests as elongation along specific crystallographic directions, creating anisotropic bonding environments that influence the overall structural stability and physical properties. Computational studies indicate that the energy barrier between centrosymmetric and noncentrosymmetric Jahn-Teller distorted configurations is relatively small, approximately 7.95 kilojoules per mole. This small energy difference suggests dynamic behavior in solution and potential structural flexibility in solid-state arrangements.
| Coordination Environment | Equatorial Cu-O (Å) | Axial Cu-O (Å) | Distortion Type |
|---|---|---|---|
| Square Planar | 1.935-1.939 | - | Complete axial elongation |
| Square Pyramidal | 1.97 | 2.21 | Tetragonal elongation |
| Distorted Octahedral | 1.96 | 2.15, 2.32 | Noncentrosymmetric |
The bonding analysis reveals that copper-oxygen interactions in phosphate environments involve significant covalent character alongside ionic contributions. The coordination geometry depends on the steric requirements of the phosphate and hydroxide ligands, with space-demanding ligands potentially restricting axial coordination and favoring square-planar or square-pyramidal arrangements.
Spectroscopic studies demonstrate that the electronic transitions in this compound systems are influenced by the specific coordination geometry and ligand field strength. Raman and infrared spectroscopy provide characteristic vibrational frequencies associated with copper-oxygen stretching, phosphate stretching, and hydroxide bending modes that reflect the local bonding environment and structural arrangement.
The hydrogen bonding interactions play a crucial role in stabilizing the overall crystal structure of this compound. Medium to weak oxygen-hydrogen hydrogen bonds connect different structural units and contribute to the three-dimensional framework stability. These interactions influence the thermal stability, solubility characteristics, and mechanical properties of the compound.
Crystallographic refinement studies indicate that hydrogen atoms can be successfully located and refined in copper hydroxide phosphate structures, providing detailed information about the hydroxide group orientations and hydrogen bonding patterns. The successful refinement of hydrogen positions with anisotropic displacement parameters demonstrates the structural order and well-defined bonding arrangements in these systems.
The electronic structure analysis reveals that the Jahn-Teller distortion affects not only the immediate copper coordination environment but also influences the longer-range structural arrangements through cooperative distortions and electronic coupling between adjacent copper centers. This cooperative behavior contributes to the overall stability of specific polymorphic forms and influences the relative thermodynamic stability of different structural configurations.
Properties
CAS No. |
1318-84-9 |
|---|---|
Molecular Formula |
Cu2HO5P |
Molecular Weight |
239.07 |
Synonyms |
COPPER(II) HYDROXIDE PHOSPHATE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differences and Research Findings
This compound vs. Brushite
- Ionic Substitution : Partial replacement of Ca²⁺ with Cu²⁺ in brushite leads to biphasic materials (brushite + sampleite-like phases), enhancing antibacterial activity while retaining calcium phosphate’s biocompatibility .
- Functionality : Brushite is a resorbable bone substitute, whereas Cu₂(OH)PO₄ integrates antimicrobial properties, reducing post-surgical infection risks .
This compound vs. Sampleite
- Composition : Sampleite contains additional Cl⁻ and Na⁺ ions, forming a rare mineral structure. Cu₂(OH)PO₄ lacks halides, simplifying synthesis for medical applications .
- Synthesis : Sampleite-like minerals require precise Cu/Ca ratios, while Cu₂(OH)PO₄ can be synthesized via direct precipitation from Cu²⁺ and phosphate solutions .
This compound vs. Copper(II) Phosphate
- Reactivity : Cu₂(OH)PO₄ reacts with acids to release Cu²⁺ and phosphate ions, whereas Cu₃(PO₄)₂ is less reactive due to the absence of hydroxide groups .
- Applications : Cu₃(PO₄)₂ is used in corrosion-resistant coatings, while Cu₂(OH)PO₄’s hydroxide groups enhance bioactivity in biomedical contexts .
Comparison with Transition Metal Phosphates (e.g., Cobalt)
- Electrochemical Use : Cobalt phosphates dominate battery electrodes, while Cu₂(OH)PO₄ is explored for photocatalytic applications due to Cu²⁺ redox activity .
Q & A
Q. What are the standard methods for synthesizing copper(II) hydroxide phosphate, and how can purity be validated?
this compound can be synthesized via:
- Precipitation : Mixing copper(II) sulfate with trisodium phosphate in a 3:2 molar ratio under controlled pH (6–8) to form a green-blue precipitate .
- Acid-base reaction : Reacting copper(II) carbonate or oxide with phosphoric acid, monitored by CO₂ evolution . Validation : Use X-ray diffraction (XRD) to confirm crystal structure, scanning electron microscopy (SEM) for morphology, and inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify residual ions (e.g., sulfate). Colorimetric analysis (green-blue hue) can preliminarily identify by-products .
Q. How should researchers handle contradictions in reported toxicity data for this compound?
Discrepancies in toxicity data (e.g., LD₅₀ values) may arise from differences in particle size, crystallinity, or impurities. To resolve this:
- Standardize testing : Use OECD/ISO guidelines for acute toxicity assays.
- Cross-reference studies : Compare data from CLP-regulated animal studies (e.g., acute oral toxicity in rats: LD₅₀ ~1000 mg/kg) with ecotoxicological profiles (e.g., aquatic toxicity EC₅₀ <1 mg/L) .
- QSAR modeling : Apply quantitative structure-activity relationship tools to predict toxicity based on physicochemical properties .
Q. What safety protocols are critical when working with this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of particulate matter .
- Waste disposal : Neutralize acidic residues (e.g., from synthesis) before disposal. Avoid discharge into aquatic systems due to high ecotoxicity .
Advanced Research Questions
Q. How can this compound be optimized for biomedical applications, such as enzyme activity detection or tumor therapy?
- Surface functionalization : Modify the compound with ligands (e.g., Schiff bases derived from 5-chloro-2-hydroxyacetophenone) to enhance biocompatibility and targeting .
- Electrochemical tuning : Adjust synthesis pH to control particle size (50–200 nm), improving cellular uptake efficiency. Validate via cytotoxicity assays (e.g., MTT on HeLa cells) .
- Synchrotron studies : Use X-ray absorption spectroscopy (XAS) to analyze copper coordination environments in biological matrices .
Q. What experimental strategies mitigate anode corrosion during electrochemical synthesis of this compound?
- Electrode selection : Use copper anodes to minimize passivation; avoid aluminum/iron anodes, which form unstable oxides .
- Electrolyte optimization : Add sodium nitrate (0.1 M) to the CuSO₄/NaOH electrolyte to stabilize pH and reduce gas evolution (e.g., H₂ at the cathode) .
- In-situ monitoring : Employ electrochemical impedance spectroscopy (EIS) to detect early-stage corrosion and adjust voltage (<5 V) .
Q. How can researchers reconcile discrepancies in phosphate quantification when analyzing this compound complexes?
- Sample digestion : Use HCl/H₂O₂ digestion followed by molybdenum-blue spectrophotometry at 880 nm for phosphate detection .
- Interference checks : Test for competing ions (e.g., sulfate) via ion chromatography and apply correction factors .
- Reference materials : Cross-validate with certified standards (e.g., NIST SRM 694) to ensure accuracy <5% error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
